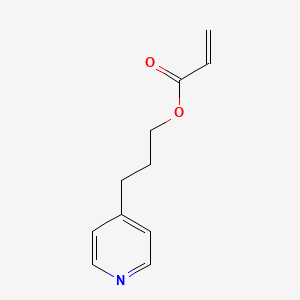
3-(Pyridin-4-yl)propyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)propyl prop-2-enoate: is an organic compound characterized by the presence of a pyridine ring attached to a propyl group, which is further connected to a prop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-4-yl)propyl prop-2-enoate typically involves the esterification of 3-(Pyridin-4-yl)propyl alcohol with prop-2-enoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enoate moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the prop-2-enoate group to a propyl group, resulting in the formation of 3-(Pyridin-4-yl)propyl propanoate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 3-(Pyridin-4-yl)propyl propanoate.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 3-(Pyridin-4-yl)propyl prop-2-enoate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for the development of enzyme inhibitors and receptor modulators.
Medicine: The compound’s potential as a pharmacophore has led to investigations into its use in drug discovery. It is explored for its activity against various biological targets, including enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)propyl prop-2-enoate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the prop-2-enoate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
- Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Comparison: 3-(Pyridin-4-yl)propyl prop-2-enoate is unique due to its specific combination of a pyridine ring and a prop-2-enoate moiety. This structural arrangement imparts distinct reactivity and interaction profiles compared to similar compounds. For instance, the presence of the pyridine ring enhances its ability to participate in π-π interactions, while the prop-2-enoate group provides a site for various chemical transformations.
Properties
CAS No. |
522634-20-4 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-pyridin-4-ylpropyl prop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-11(13)14-9-3-4-10-5-7-12-8-6-10/h2,5-8H,1,3-4,9H2 |
InChI Key |
ZTADTYWNBFCWQD-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCC1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


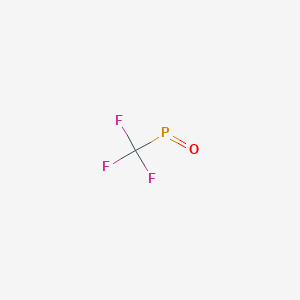
![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)
![6-[6-(Dimethylamino)-5-(ethylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225106.png)
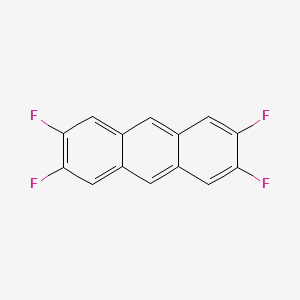
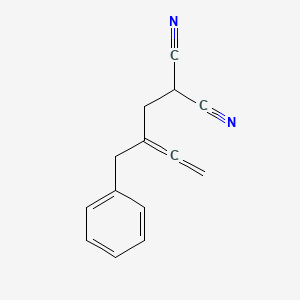
![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
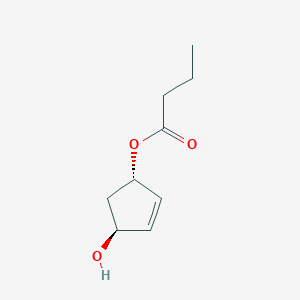
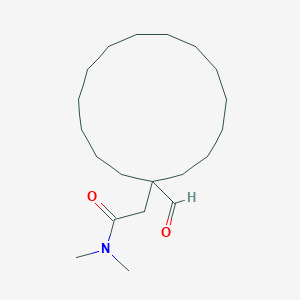
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
